Methyl 6-(Phenylthio)nicotinate
Overview
Description
Methyl 6-(Phenylthio)nicotinate is a chemical compound with the CAS Number: 179057-13-7 . It has a molecular weight of 245.3 and its IUPAC name is methyl 6-(phenylsulfanyl)nicotinate . The compound contains a total of 28 atoms; 11 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Sulfur atom .
Molecular Structure Analysis
The InChI code for Methyl 6-(Phenylthio)nicotinate is1S/C13H11NO2S/c1-16-13(15)10-7-8-12(14-9-10)17-11-5-3-2-4-6-11/h2-9H,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Methyl 6-(Phenylthio)nicotinate has a molecular weight of 245.3 . Its IUPAC name is methyl 6-(phenylsulfanyl)nicotinate . The compound contains a total of 28 atoms; 11 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Sulfur atom .Scientific Research Applications
Synthesis and Chemical Applications
- Economical Synthesis : Methyl 6-chloro-5-(trifluoromethyl)nicotinate, closely related to Methyl 6-(Phenylthio)nicotinate, has been developed as an intermediate in the synthesis of novel anti-infective agents. The synthesis process emphasizes safety and economy, involving trifluoromethylation of aryl iodide using cost-effective materials (Mulder et al., 2013).
- Functionally Substituted Derivatives : Studies on ethyl 6-alkyl(phenyl)-substituted nicotinates, which are structurally similar to Methyl 6-(Phenylthio)nicotinate, have explored their reactions with primary amines and other compounds. These studies aim to understand the composition and structure of functionally substituted formylphenyl derivatives (Shatirova & Nagieva, 2020).
Biological and Pharmacological Research
- Antiprotozoal Activity : A study on the synthesis and antiprotozoal activity of aza-analogues of furamidine, including nicotinamide derivatives, revealed that these compounds show promising activity against certain protozoan infections. Such studies indicate the potential for derivatives of Methyl 6-(Phenylthio)nicotinate in antiprotozoal therapy (Ismail et al., 2003).
- Antineoplastic Activities : Research on 6-substituted nicotinamides, which include compounds structurally similar to Methyl 6-(Phenylthio)nicotinate, showed moderate activity against certain cancers like leukemia. This highlights the potential of these compounds in anticancer research (Ross, 1967).
- Metabolic Effects and Cancer : Nicotinamide N-methyltransferase (NNMT), which metabolizes compounds like Methyl 6-(Phenylthio)nicotinate, has been shown to affect the methylation potential in cancer cells. The metabolic activity of NNMT may lead to altered epigenetic states in cancer cells, pointing to a link between metabolic enzymes and cancer cell behavior (Ulanovskaya et al., 2013).
Future Directions
A study mentions a synthetic nicotine analog, 6-methyl nicotine, being used in an electronic cigarette pod system . The FDA needs to determine whether 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) . This suggests that the regulation and classification of synthetic nicotine analogs, such as Methyl 6-(Phenylthio)nicotinate, could be a future direction for research and policy.
properties
IUPAC Name |
methyl 6-phenylsulfanylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-16-13(15)10-7-8-12(14-9-10)17-11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMIDTSCNRWRPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)SC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(Phenylthio)nicotinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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